molecular formula C16H23N5O4 B2467925 2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878411-22-4

2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2467925
CAS No.: 878411-22-4
M. Wt: 349.391
InChI Key: MZMOSHXSSQRQRS-UHFFFAOYSA-N
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Description

2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring, and multiple methoxyethyl and methyl substituents. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2,6-bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c1-10-11(2)21-12-13(17-15(21)19(10)6-8-24-4)18(3)16(23)20(14(12)22)7-9-25-5/h6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMOSHXSSQRQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCOC)N(C(=O)N(C3=O)CCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a substituted purine derivative, followed by the introduction of methoxyethyl groups through nucleophilic substitution reactions. The final step involves the cyclization of the intermediate to form the fused imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems to ensure efficient production. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine or imidazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpurine: A simpler purine derivative with fewer substituents.

    4,7,8-Trimethylimidazole: An imidazole derivative with similar methyl substituents but lacking the purine core.

    2-Methoxyethylpurine: A purine derivative with methoxyethyl substituents but without the fused imidazole ring.

Uniqueness

2,6-Bis(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its fused purine-imidazole structure and the presence of multiple methoxyethyl and methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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